molecular formula C9H4F3NO2S B1245806 N-(trifluoromethylthio)phthalimide CAS No. 719-98-2

N-(trifluoromethylthio)phthalimide

Cat. No. B1245806
CAS RN: 719-98-2
M. Wt: 247.2 g/mol
InChI Key: CFNSRIIHFLPQCE-UHFFFAOYSA-N
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Description

“N-(trifluoromethylthio)phthalimide” is a chemical compound with the molecular formula C9H4F3NO2S and a molecular weight of 247.19 . It appears as a white to almost white powder or crystal . It is used for laboratory research purposes .


Synthesis Analysis

“N-(trifluoromethylthio)phthalimide” has been used as a fluorinated reagent in the synthesis of acyl fluorides . A series of acyl fluorides have been synthesized using this compound as a fluorinated reagent for the first time . The compound has also been used in the trifluoromethylthiolation of nitrogen nucleophiles and thiols .


Chemical Reactions Analysis

“N-(trifluoromethylthio)phthalimide” has been used in various chemical reactions. For instance, it has been used in the trifluoromethylthiolation of nitrogen nucleophiles and thiols . It has also been used in the synthesis of acyl fluorides .


Physical And Chemical Properties Analysis

“N-(trifluoromethylthio)phthalimide” is a solid at 20 degrees Celsius . . It should be stored under inert gas .

Scientific Research Applications

Synthesis of Acyl Fluorides

“N-(trifluoromethylthio)phthalimide” has been used as a fluorinated reagent in the synthesis of acyl fluorides . This process involves the deoxygenated fluorination of readily available carboxylic acids . Acyl fluorides are intriguing targets that play an important role in organic synthesis due to their outstanding balance between stability and reactivity .

Trifluoromethylthiolation Reagent

This compound has been developed as an easily synthesized and efficient trifluoromethylthiolation reagent . An array of valuable compounds were obtained employing this versatile SCF3-reagent .

Electrophilic Source of F3CS+

“N-(trifluoromethylthio)phthalimide” can be used as an electrophilic source of F3CS+ and reacts readily with boronic acids and alkynes under copper catalysis .

Synthesis of Trifluoromethanesulfenamides and Unsymmetrical Disulfides

The chemoselective trifluoromethylthiolation of nitrogen nucleophiles and thiols using “N-(trifluoromethylthio)phthalimide” under mild, metal-free conditions has been described . A series of trifluoromethanesulfenamides and unsymmetrical disulfides is prepared from the corresponding aliphatic and aromatic amines and thiols in good yields .

Medicinal and Agrochemical Applications

Trifluoromethanesulfenamides and disulfides belong to interesting classes of organic molecules which possess remarkable properties for medicinal and agrochemical applications .

Synthesis of α-Trifluoromethyl-Thiolated Ketones

The reaction of SCF3-phthalimide with enamines, affording the α-trifluoromethyl-thiolated ketones, has been reported .

Mechanism of Action

The mechanism of action of “N-(trifluoromethylthio)phthalimide” involves the degradation of the -SCF3 anion to CSF2 with the release of one fluoride ion .

Safety and Hazards

“N-(trifluoromethylthio)phthalimide” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

2-(trifluoromethylsulfanyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNSRIIHFLPQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(trifluoromethylthio)phthalimide

CAS RN

719-98-2
Record name N-(Trifluoromethylthio)phthalimide
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